molecular formula C25H29N3O2 B2773252 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-60-8

1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2773252
CAS No.: 878693-60-8
M. Wt: 403.526
InChI Key: XQVZIMYOOUMXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, is a high-purity synthetic compound intended for research applications. Its molecular structure incorporates a 1H-benzo[d]imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in numerous therapeutic agents . The specific structure, featuring an allyl group and a pyrrolidin-2-one moiety, suggests potential for investigating modulation of various enzymatic pathways. Researchers can explore its utility in several domains. The benzo[d]imidazole scaffold is recognized for its significant antimicrobial potential against a range of bacterial and fungal species . Furthermore, related benzimidazole derivatives have been developed as inhibitors for specific enzymes, such as Poly(ADP-ribose) polymerase (PARP) and Neuropeptide Y5 (NPY Y5) receptors . The structural features of this compound, including the 1-allyl group, are analogous to those synthesized for crystallographic and computational studies to understand key intermolecular interactions . This reagent offers researchers a valuable chemical tool for probing enzyme function, screening for biological activity, and conducting structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-3-14-27-18-20(17-24(27)29)25-26-22-8-4-5-9-23(22)28(25)15-6-7-16-30-21-12-10-19(2)11-13-21/h3-5,8-13,20H,1,6-7,14-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVZIMYOOUMXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common method involves the cyclization of functionalized acyclic substrates under specific conditions. For instance, the reaction of 1-phenylpiperidine with Cu(OAc)2, KI, and Oxone in CH3CN under O2 at 80°C for 12 hours can yield pyrrolidin-2-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like Oxone, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like CH3CN, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core and may have similar biological activities.

    Imidazole derivatives: Compounds with an imidazole ring can have diverse biological and chemical properties.

    p-Tolyloxy derivatives: These compounds feature the p-tolyloxy group and may be used in similar applications.

Uniqueness

1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-Allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including an allyl group, a benzimidazole moiety, and a pyrrolidinone structure, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O3C_{24}H_{27}N_{3}O_{3} with a molecular weight of approximately 405.498 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further modifications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety can interact with nucleic acids or proteins, while the allyl group may participate in covalent bonding with target molecules, modulating various biological pathways .

Biological Activities

Research indicates that this compound may exhibit several important biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzimidazole compounds have shown antiproliferative effects against various cancer cell lines. For example, compounds similar to this one have demonstrated significant inhibition against the MDA-MB-231 breast cancer cell line .
  • Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities. Studies on related benzimidazole derivatives indicate effective inhibition against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans at minimal inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antiproliferative Studies : In a study focused on benzimidazole derivatives, one compound exhibited an IC50 value of 8 µg/mL against the MDA-MB-231 cell line, indicating strong anticancer potential. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of related compounds. The results showed that certain derivatives had significant antibacterial effects against both standard and resistant strains, highlighting their potential as therapeutic agents in treating infections .
  • Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between these compounds and their biological targets, suggesting that hydrogen bonding and hydrophobic interactions play crucial roles in their efficacy .

Data Tables

Activity Type Tested Compound Cell Line / Pathogen IC50 / MIC (µg/mL)
Antiproliferative1-Allyl-4-(...)-pyrrolidin-2-oneMDA-MB-2318
AntibacterialBenzimidazole derivativeStaphylococcus aureus4
AntifungalBenzimidazole derivativeCandida albicans64

Q & A

Q. What are the typical synthetic routes for 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step reactions starting with the formation of the pyrrolidinone core, followed by sequential functionalization of the benzimidazole and p-tolyloxybutyl groups. Key steps include:

  • Alkylation : Use of 4-(p-tolyloxy)butyl halides to introduce the butyl-p-tolyloxy substituent .
  • Cyclization : Acid- or base-catalyzed cyclization to form the benzimidazole ring .
  • Allylation : Introduction of the allyl group via nucleophilic substitution or coupling reactions . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C for cyclization), and catalyst selection (e.g., Pd/C for coupling steps) . Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 435.2 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline forms .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What in vitro biological assays are recommended for initial pharmacological screening?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ = 8.2 µM for MCF-7 breast cancer cells) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC = 16–32 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., 75% inhibition of EGFR at 10 µM) .

Advanced Research Questions

Q. How do modifications to the allyl or p-tolyloxybutyl substituents affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Allyl Group : Replacement with bulkier groups (e.g., propargyl) enhances anticancer potency (IC₅₀ reduced by 40%) but reduces solubility .
  • p-Tolyloxybutyl Chain : Shortening the chain from butyl to ethyl decreases antimicrobial activity (MIC increases to >64 µg/mL) .
  • Electron-Withdrawing Substituents : Fluorine or nitro groups on the benzimidazole ring improve target binding (e.g., ΔG = -9.8 kcal/mol via docking studies) .

Q. What strategies resolve discrepancies in reported biological activities across studies?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or bacterial strains .
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
  • Metabolic Stability : Hepatic microsome assays identify rapid degradation (t₁/₂ < 30 min) in some derivatives, explaining low in vivo efficacy . Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and reporting detailed experimental conditions mitigate these issues .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Racemization : High temperatures during allylation can lead to loss of chirality; chiral HPLC or asymmetric catalysis (e.g., BINAP ligands) preserves enantiopurity .
  • Byproduct Formation : Multi-step reactions require intermediates to be purified (e.g., via flash chromatography) before proceeding .
  • Catalyst Loading : Reducing Pd catalyst from 5% to 1% in coupling steps maintains yield (>85%) while lowering costs .

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